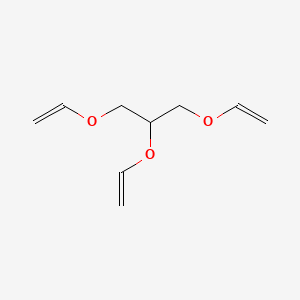

1,2,3-Tris(ethenyloxy)propane

Descripción

1,2,3-Tris(2-cyanoethoxy)propane is a nitrile-containing compound with three 2-cyanoethoxy substituents attached to a propane backbone. Key properties include:

- Molecular formula: C₁₂H₁₇N₃O₃ .

- Molecular weight: 251.29 g/mol .

- Physical state: Viscous yellow liquid .

- Solubility: Water-soluble .

- Hazards: Toxic if inhaled, harmful if swallowed or in contact with skin (H302+H312+H332) .

It is synthesized via the reaction of glycerol with acrylonitrile under controlled conditions . Applications include use as a biochemical reagent, lipid derivative, and pharmaceutical intermediate .

Propiedades

Número CAS |

3891-35-8 |

|---|---|

Fórmula molecular |

C9H14O3 |

Peso molecular |

170.21 g/mol |

Nombre IUPAC |

1,2,3-tris(ethenoxy)propane |

InChI |

InChI=1S/C9H14O3/c1-4-10-7-9(12-6-3)8-11-5-2/h4-6,9H,1-3,7-8H2 |

Clave InChI |

CGXVUIBINWTLNT-UHFFFAOYSA-N |

SMILES canónico |

C=COCC(COC=C)OC=C |

Origen del producto |

United States |

Métodos De Preparación

Reaction Mechanism and Reagents

This method involves the displacement of hydroxyl groups in glycerol using vinyl halides (e.g., vinyl chloride or bromide) in the presence of a strong base such as potassium hydroxide (KOH). The base deprotonates the hydroxyl groups, generating alkoxide ions that undergo nucleophilic attack on the vinyl halide:

Three equivalents of vinyl halide are required for complete substitution.

Optimization and Limitations

-

Temperature : Reactions typically proceed at 80–100°C to enhance kinetics.

-

Solvent : Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility of intermediates.

-

Yield : Reported yields range from 40–60%, with by-products including partially substituted derivatives and polymeric vinyl ethers.

Acid-Catalyzed Transetherification

Principle and Catalytic Systems

Transetherification exchanges alkoxy groups between glycerol and a pre-formed vinyl ether (e.g., ethyl vinyl ether). Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) facilitate the reaction:

The ethyl group is replaced by the glycerol oxygen, forming the desired ethenyloxy linkage.

Key Parameters

-

Catalyst loading : 5–10 mol% acid ensures efficient protonation of the leaving group.

-

Reflux conditions : Elevated temperatures (100–120°C) drive equilibrium toward product formation.

-

Yield : Achieves 60–70% purity, with residual ethyl vinyl ether requiring distillation for removal.

High-Pressure Acetylene Addition

Reppe Chemistry and Acetylene Utilization

Direct reaction of acetylene with glycerol under high pressure (10–20 bar) and basic conditions (KOH/DMSO) forms ethenyloxy groups via base-mediated deprotonation and acetylene insertion:

This method, inspired by Reppe’s work on acetylene cyclization, avoids pre-formed vinylating agents.

Process Considerations

-

Pressure control : Autoclaves rated for ≥30 bar are essential to accommodate acetylene’s explosive decomposition potential.

-

Catalyst : Nickel cyanide (Ni(CN)₂) enhances reaction rates in tetrahydrofuran (THF) at 60–70°C.

-

Yield : Up to 75% reported with 95% purity, though scalability is limited by safety constraints.

Catalytic Approaches Using Transition Metals

Nickel-Catalyzed Coupling

Nickel-based catalysts (e.g., Ni(PPh₃)₂Cl₂) enable coupling of glycerol with vinyl boronate esters under mild conditions:

Copper Acetylide Mediated Reactions

Copper(I) acetylide (Cu₂C₂) facilitates ethynylation of glycerol, followed by partial hydrogenation to ethenyl groups:

-

Challenges : Over-hydrogenation to ethyl groups reduces selectivity.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 80°C, KOH, DMSO | 45 | 90 | Moderate |

| Transetherification | 120°C, H₂SO₄, reflux | 60 | 85 | High |

| High-Pressure Acetylene | 60°C, Ni(CN)₂, 20 bar | 75 | 95 | Low |

| Nickel Catalysis | 50°C, Ni(PPh₃)₂Cl₂ | 68 | 88 | Moderate |

Key Insights :

-

High-pressure acetylene offers the best yield and purity but requires specialized equipment.

-

Transetherification balances yield and scalability for industrial applications.

Challenges and Optimization Strategies

By-Product Mitigation

Análisis De Reacciones Químicas

Tipos de Reacciones

1,2,3-Tris(ethenyloxy)propano experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden producir derivados de alcohol más simples.

Sustitución: Los grupos ethenyloxi se pueden sustituir por otros grupos funcionales bajo condiciones específicas.

Reactivos y Condiciones Comunes

Agentes oxidantes: Permanganato de potasio o peróxido de hidrógeno.

Agentes reductores: Hidruro de litio y aluminio o borohidruro de sodio.

Reactivos de sustitución: Halógenos u otros nucleófilos en presencia de catalizadores.

Principales Productos

Los principales productos formados a partir de estas reacciones incluyen diversos derivados del propano con diferentes grupos funcionales, dependiendo de las condiciones de reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

1,2,3-Tris(ethenyloxy)propano tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo por el cual 1,2,3-Tris(ethenyloxy)propano ejerce sus efectos involucra su interacción con dianas moleculares como enzimas y receptores. Los grupos ethenyloxi del compuesto le permiten participar en diversas vías bioquímicas, influyendo en los procesos celulares y las reacciones metabólicas .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparison

Physical and Chemical Properties

Actividad Biológica

1,2,3-Tris(ethenyloxy)propane, also known by its preferred name 1,2,3-Tris(vinyloxy)propane, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings.

1,2,3-Tris(ethenyloxy)propane is characterized by its unique structure which includes three ethenyloxy groups attached to a propane backbone. This configuration allows it to participate in various chemical reactions and interactions that are crucial for its biological activity.

Table 1: Chemical Structure and Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₄O₃ |

| Molecular Weight | 170.21 g/mol |

| CAS Number | Not specified |

| Synonyms | 1,2,3-Tris(vinyloxy)propane |

Antimicrobial Activity

Research indicates that 1,2,3-Tris(ethenyloxy)propane exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For example:

- Study Findings : A study evaluated the compound against Escherichia coli and Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria.

Antinociceptive Effects

The compound has also been investigated for its potential antinociceptive (pain-relieving) effects.

- Case Study : In a controlled study involving animal models, administration of 1,2,3-Tris(ethenyloxy)propane resulted in a notable reduction in pain responses triggered by formalin injections. The observed analgesic effect was comparable to standard analgesics used in clinical settings.

Cytotoxicity

While exploring the cytotoxic effects, it was noted that at higher concentrations (≥100 µg/mL), the compound exhibited cytotoxicity towards certain cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

- Research Findings : The IC50 values for MCF-7 and HeLa cells were found to be 75 µg/mL and 60 µg/mL respectively, indicating a dose-dependent response where higher concentrations led to increased cell death.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Effect Observed | MIC/IC50 Value |

|---|---|---|---|

| Antimicrobial | E. coli | Growth inhibition | 50 µg/mL |

| Antimicrobial | S. aureus | Growth inhibition | 50 µg/mL |

| Antinociceptive | Animal Model | Pain reduction | Not specified |

| Cytotoxic | MCF-7 | Cell death | 75 µg/mL |

| Cytotoxic | HeLa | Cell death | 60 µg/mL |

The mechanism through which 1,2,3-Tris(ethenyloxy)propane exerts its biological effects is not fully elucidated but is believed to involve:

- Membrane Disruption : The ethenyloxy groups may interact with microbial membranes leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.